molecular formula C19H18N2O3S3 B2881842 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2319897-59-9

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2881842
CAS No.: 2319897-59-9
M. Wt: 418.54
InChI Key: JXWSVFYIJQVVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Introduction of the Hydroxyethyl Group: This step may involve the reaction of the bithiophene intermediate with an appropriate hydroxyethylating agent under basic conditions.

    Attachment of the Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions where the hydroxyethyl intermediate reacts with a methylsulfanylphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as bioactive molecules. The presence of the hydroxyethyl and methylsulfanylphenyl groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The bithiophene moiety is known for its electronic properties, which could be harnessed in drug design.

Industry

In the industrial sector, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared to other bithiophene derivatives, such as:

Uniqueness

The uniqueness of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide lies in its combination of functional groups, which confer specific electronic and chemical properties. The presence of the hydroxyethyl and methylsulfanylphenyl groups distinguishes it from simpler bithiophene derivatives, potentially enhancing its reactivity and application potential.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-25-14-4-2-3-13(9-14)21-19(24)18(23)20-10-15(22)17-6-5-16(27-17)12-7-8-26-11-12/h2-9,11,15,22H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWSVFYIJQVVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.